molecular formula C17H19N3O4 B14953447 N-[3-(acetylamino)phenyl]-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide

N-[3-(acetylamino)phenyl]-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide

Cat. No.: B14953447
M. Wt: 329.35 g/mol
InChI Key: GLYIYQRZNGZBBH-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide is a complex organic compound with a unique structure that combines an acetylamino group, a hydroxy group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, while the hydroxy and pyridinyl groups can participate in various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanamide

InChI

InChI=1S/C17H19N3O4/c1-11-8-15(22)10-17(24)20(11)7-6-16(23)19-14-5-3-4-13(9-14)18-12(2)21/h3-5,8-10,22H,6-7H2,1-2H3,(H,18,21)(H,19,23)

InChI Key

GLYIYQRZNGZBBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCC(=O)NC2=CC=CC(=C2)NC(=O)C)O

Origin of Product

United States

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